molecular formula C18H16Cl3N3OS2 B2364204 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride CAS No. 1185052-08-7

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride

Cat. No. B2364204
M. Wt: 460.82
InChI Key: IZSHFKBECOLPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16Cl3N3OS2 and its molecular weight is 460.82. The purity is usually 95%.
The exact mass of the compound N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Uses

  • This compound has been synthesized and evaluated for potential antipsychotic effects. Specifically, it has shown potent in vivo activities comparable to established antipsychotic agents. It binds to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating its potential in psychiatric medicine (Norman et al., 1996).
  • Another study synthesized a related compound, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, as part of research targeting novel molecules for potential anti-inflammatory uses (Moloney, 2001).

Chemical Synthesis and Characterization

  • Research has also focused on the chemical synthesis of similar compounds, exploring various derivatives and their theoretical calculations. For example, a study described an efficient method for synthesizing substituted derivatives of a related compound, providing insights into their formation supported by theoretical calculations (Guleli et al., 2019).
  • Another aspect of research is the synthesis and spectroscopic analysis of heterocyclic compounds similar to this chemical, with a focus on their antibacterial and antifungal activities (Patel & Patel, 2015).

Biological Activities

  • There are studies exploring the biological activities of similar compounds. For example, a paper reports on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities (Youssef et al., 2012).
  • The novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis also indicate potential pharmacological applications (Pokhodylo et al., 2010).

Therapeutic Potential

  • The compound's derivatives have been studied for their in vitro inhibitory activities against factor Xa and coagulation, indicating potential therapeutic applications in cardiovascular diseases (Haginoya et al., 2004).
  • Additionally, 4,5,6,7-Tetrahydrothieno-pyridine derivatives, related to the compound , have shown a range of biological activities such as anticancer, antidepressant, antimicrobial, and more, suggesting a broad spectrum of potential therapeutic uses (Rao et al., 2018).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS2.ClH/c19-15-8-12(16(20)26-15)17(24)22-18-21-13-6-7-23(10-14(13)25-18)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,21,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSHFKBECOLPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride

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